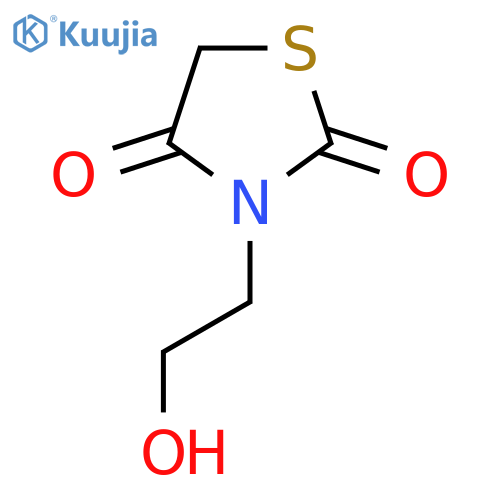

Cas no 339363-22-3 (3-(2-Hydroxyethyl)thiazolidine-2,4-dione)

339363-22-3 structure

商品名:3-(2-Hydroxyethyl)thiazolidine-2,4-dione

3-(2-Hydroxyethyl)thiazolidine-2,4-dione 化学的及び物理的性質

名前と識別子

-

- 3-(2-hydroxyethyl)thiazolidine-2,4-dione

- 3-(2-hydroxyethyl)-1,3-thiazolidine-2,4-dione

- E75560

- SCHEMBL1693423

- BS-48029

- AKOS000348837

- 339363-22-3

- PJOQCYGCTXGPBK-UHFFFAOYSA-N

- 3-(2-Hydroxyethyl)thiazolidine-2,4-dione

-

- インチ: 1S/C5H7NO3S/c7-2-1-6-4(8)3-10-5(6)9/h7H,1-3H2

- InChIKey: PJOQCYGCTXGPBK-UHFFFAOYSA-N

- ほほえんだ: S1C(N(C(C1)=O)CCO)=O

計算された属性

- せいみつぶんしりょう: 161.01466426g/mol

- どういたいしつりょう: 161.01466426g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 4

- 重原子数: 10

- 回転可能化学結合数: 2

- 複雑さ: 170

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 82.9

- 疎水性パラメータ計算基準値(XlogP): -0.4

3-(2-Hydroxyethyl)thiazolidine-2,4-dione 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Ambeed | A1366470-100mg |

3-(2-Hydroxyethyl)thiazolidine-2,4-dione |

339363-22-3 | 97% | 100mg |

$53.0 | 2025-02-21 | |

| Aaron | AR01KLWT-100mg |

3-(2-Hydroxyethyl)thiazolidine-2,4-dione |

339363-22-3 | 97% | 100mg |

$60.00 | 2025-02-12 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBRB275-100mg |

3-(2-hydroxyethyl)-1,3-thiazolidine-2,4-dione |

339363-22-3 | 95% | 100mg |

¥224.0 | 2024-04-20 | |

| Aaron | AR01KLWT-1g |

3-(2-Hydroxyethyl)thiazolidine-2,4-dione |

339363-22-3 | 97% | 1g |

$205.00 | 2023-12-14 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1768523-250mg |

3-(2-Hydroxyethyl)thiazolidine-2,4-dione |

339363-22-3 | 98% | 250mg |

¥478.00 | 2024-05-18 | |

| eNovation Chemicals LLC | Y1229990-5g |

3-(2-hydroxyethyl)thiazolidine-2,4-dione |

339363-22-3 | 95% | 5g |

$780 | 2025-02-20 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN565-1g |

3-(2-Hydroxyethyl)thiazolidine-2,4-dione |

339363-22-3 | 97% | 1g |

1789.0CNY | 2021-07-14 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-CN565-50mg |

3-(2-Hydroxyethyl)thiazolidine-2,4-dione |

339363-22-3 | 97% | 50mg |

203.0CNY | 2021-07-14 | |

| Ambeed | A1366470-5g |

3-(2-Hydroxyethyl)thiazolidine-2,4-dione |

339363-22-3 | 97% | 5g |

$670.0 | 2025-02-21 | |

| 1PlusChem | 1P01KLOH-1g |

3-(2-Hydroxyethyl)thiazolidine-2,4-dione |

339363-22-3 | 97% | 1g |

$152.00 | 2024-05-05 |

3-(2-Hydroxyethyl)thiazolidine-2,4-dione 関連文献

-

N. N. Bhuvan Kumar,Manab Chakravarty,K. C. Kumara Swamy New J. Chem., 2006,30, 1614-1620

-

Youssef Korani,Hassan Sabzyan Phys. Chem. Chem. Phys., 2016,18, 31606-31621

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Hang Ma,Daniel B. Niesen,Ang Cai,Bongsup P. Cho,Wen Tan,Qiong Gu,Jun Xu,Navindra P. Seeram RSC Adv., 2015,5, 107904-107915

339363-22-3 (3-(2-Hydroxyethyl)thiazolidine-2,4-dione) 関連製品

- 1936265-75-6(5-Fluoro-3-iodo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)

- 894013-49-1(N'-(2,6-dimethylphenyl)-N-{2-4-methyl-2-(4-methylphenyl)-1,3-thiazol-5-ylethyl}ethanediamide)

- 2138094-56-9(6-bromo-2-cyano-1-benzothiophene-3-sulfonamide)

- 899735-15-0(N-4-(2H-1,3-benzodioxol-5-yl)-1,3-thiazol-2-yl-4-{(furan-2-yl)methyl(methyl)sulfamoyl}benzamide)

- 886902-89-2(1-(3,4-dichlorophenyl)methyl-2-(ethanesulfonyl)-1H-1,3-benzodiazole)

- 2580234-88-2(2-[Benzyl(2-{[(benzyloxy)carbonyl]amino}ethyl)amino]acetic acid)

- 1038280-79-3(1-(2-bromophenyl)ethyl(3-methoxypropyl)amine)

- 1366323-84-3((3S)-3-{(tert-butoxy)carbonylamino}-3-(3-chlorothiophen-2-yl)propanoic acid)

- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)

- 1806791-16-1(3-Amino-5-(bromomethyl)-2-(difluoromethyl)-6-nitropyridine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:339363-22-3)3-(2-Hydroxyethyl)thiazolidine-2,4-dione

清らかである:99%/99%

はかる:1g/5g

価格 ($):171.0/603.0